

# Managing Data Accessions and Identifiers with COPO: Application Notes and Protocols

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## Compound of Interest

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## Introduction

In the era of large-scale data generation, the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data are paramount for scientific reproducibility and advancement.<sup>[1][2][3]</sup> The Collaborative Open Omics (COPO) platform is a data brokering system designed to streamline the process of submitting research data and metadata to public repositories, thereby facilitating adherence to FAIR principles.<sup>[2][3][4]</sup> COPO acts as an intermediary between researchers and public archives like the European Nucleotide Archive (ENA), simplifying the complex process of metadata annotation and data deposition.<sup>[1][2][5]</sup> This is achieved through the use of standardized metadata templates, known as manifests, and guided submission wizards.<sup>[5][6][7]</sup>

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to managing data accessions and identifiers using COPO. The protocols outlined below cover the entire workflow, from initial project setup to the successful retrieval of public accession numbers for your datasets.

## Quantitative Data Summary

COPO is a robust platform that has facilitated the submission of a significant volume of scientific data. The following table summarizes key metrics of its usage, providing a snapshot of the platform's contribution to open science.

Metric	Value	As Of	Source
Samples Brokered	80,827	December 2025	COPO Website[8]
User Profiles	909	December 2025	COPO Website[8]
Registered Users	811	December 2025	COPO Website[8]
File Uploads	48,806	December 2025	COPO Website[8]
Samples Brokered (Previous Milestone)	62,445	October 2024	COPO News[9]

## Protocol 1: Getting Started with COPO

This protocol describes the initial steps for setting up a COPO account and creating a new submission profile. A profile in COPO acts as a container for your research project, linking samples, data, and publications.

### Methodology:

- **Account Creation:** Navigate to the COPO project website and register for a new account. COPO uses ORCID for authentication, which helps in linking your research outputs to your unique researcher identifier.[2]
- **Profile Creation:**
  - Once logged in, initiate the creation of a new profile. You will be prompted to choose a profile type, such as a "Stand-alone" profile for general submissions or a project-specific profile like "Tree of Life".[10]
  - Provide a descriptive title and a comprehensive description for your profile. This information is crucial for identifying your project within COPO.

- For collaborative projects, COPO allows profiles to be shared with other users, enabling team-based data management.[10]
- Component Overview: Upon creating a profile, you will be presented with a dashboard containing various components for data submission, including Samples, Reads, Assemblies, and more.[10][11]

## Protocol 2: Metadata Submission via Manifests

A cornerstone of the COPO workflow is the use of manifest files for metadata submission.[6]

These are typically Excel or CSV files with predefined columns that align with community-accepted standards, ensuring metadata quality and interoperability.[1][5]

Methodology:

- Download a Manifest Template:
  - Navigate to the "Samples" component within your COPO profile.
  - From the COPO Manifests web page, select the appropriate manifest template for your data type.[6][12] COPO supports a wide range of manifest types, including those for specific large-scale projects like the Darwin Tree of Life (DToL) and the European Reference Genome Atlas (ERGA).[11][12][13]
  - Download the blank template. It is also highly recommended to download the corresponding Standard Operating Procedure (SOP) for the manifest, which provides detailed, column-by-column instructions for filling it out.[6][7][14]
- Complete the Manifest:
  - Open the downloaded spreadsheet and meticulously fill in the metadata for each of your samples.
  - The SOP will provide guidance on required fields, accepted formats, and controlled vocabularies.[7][14] Adhering to these guidelines is critical for successful validation.
  - Fields like SPECIMEN\_ID are crucial as they link various data types derived from the same individual organism.[7][14]

- Upload and Validate the Manifest:
  - Return to the "Samples" component in COPO and upload your completed manifest file.
  - COPO will automatically validate the manifest against the requirements outlined in the SOP.[1][14] This includes checking for missing mandatory information and correct data formatting.
  - If errors are detected, COPO will provide an iterative feedback process to help you correct the manifest.[14]
  - Once the manifest is successfully validated, the samples are accepted and placed in a queue for submission to the public repository.[5]

## Protocol 3: Data File Upload and Brokering

After your sample metadata has been successfully submitted and validated, the next step is to upload your associated data files (e.g., raw sequencing reads, assemblies).

Methodology:

- **Navigate to the Appropriate Component:** Select the relevant data component on your profile dashboard (e.g., "Reads Submission").
- **Upload Data Files:** Upload your data files to the secure COPO server. COPO provides a user-friendly interface for this process, which is a simpler alternative to command-line FTP clients often required by public repositories.[2]
- **Describe and Bundle Files:** You can describe your data files, linking them to the previously submitted sample metadata. For large datasets, COPO allows you to "bundle" files that share the same metadata, streamlining the description process.[2]
- **Automated Brokering:** Once the data files are uploaded and described, COPO handles the technical process of brokering the data and metadata to the designated public repository (e.g., ENA).[1][5] This includes creating the necessary XML fragments and managing the submission process seamlessly for the user.[2]

## Protocol 4: Retrieving Accessions and Identifiers

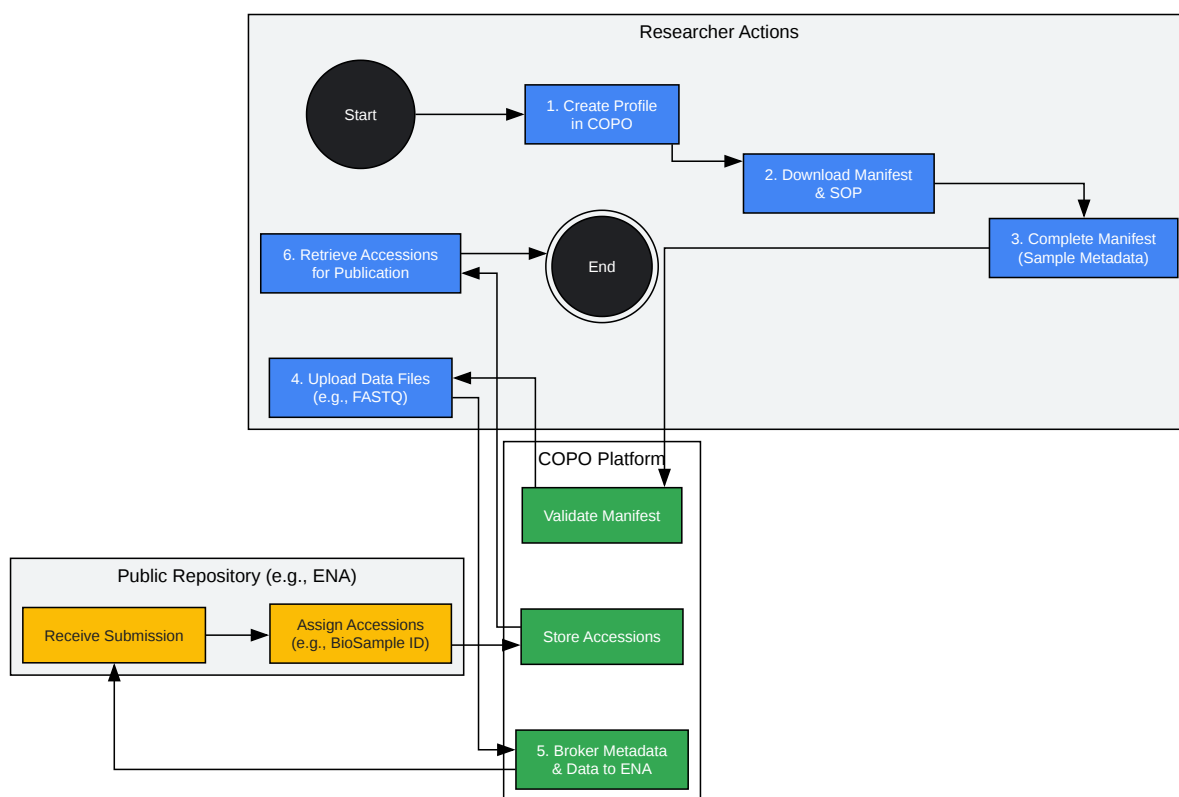
The final step in the workflow is the retrieval of unique, persistent identifiers (accession numbers) from the public repository. These accessions are essential for citing your data in publications.

Methodology:

- **Submission Monitoring:** COPO tracks the status of your submission to the public archive. You can monitor the progress through the COPO interface.[\[5\]](#)[\[9\]](#)
- **Accession Retrieval:**
  - Once the public repository has processed your submission and assigned accession numbers (e.g., BioSample accessions), COPO retrieves these identifiers.[\[5\]](#)
  - The accession numbers are then displayed within your COPO profile, linked to the corresponding samples and data.[\[2\]](#)[\[5\]](#)
- **Data Citation:** These accession numbers can now be used in your manuscripts and other research outputs to provide a direct link to your publicly archived data, ensuring it is findable and accessible.

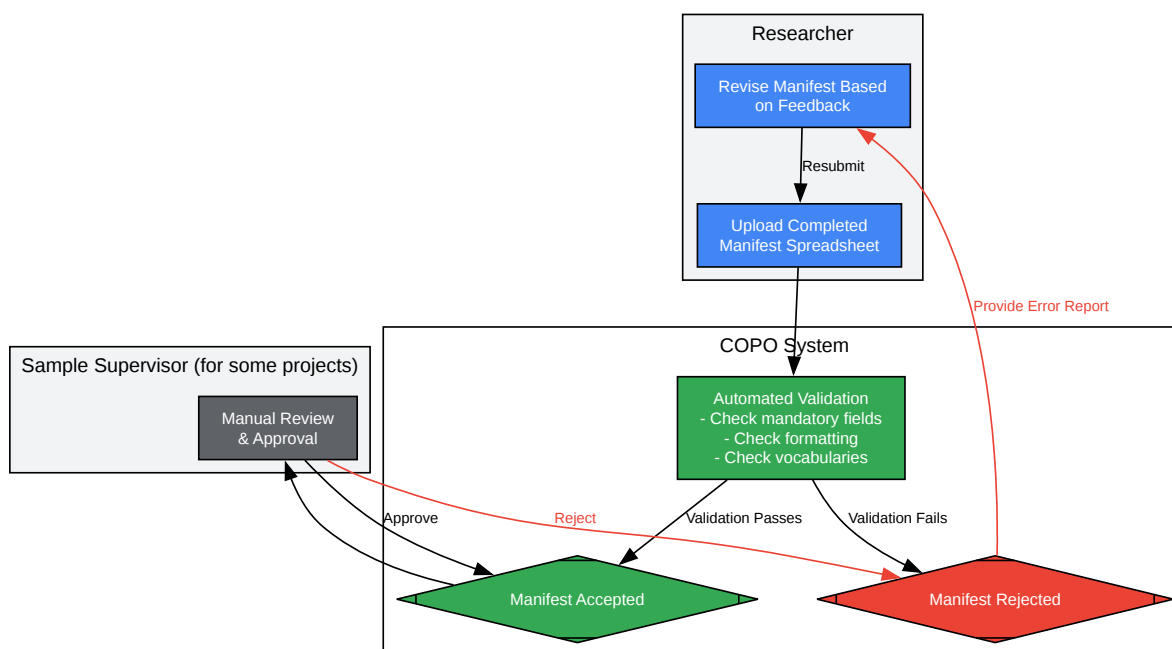
## Visualizing the COPO Workflow

To better illustrate the processes described above, the following diagrams, generated using Graphviz, outline the key logical and experimental workflows in COPO.



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**Caption:** High-level overview of the data submission and accessioning workflow using COPO.



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**Caption:** Detailed workflow for manifest submission, validation, and approval within COPO.

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